molecular formula C14H9BrN2O2 B11782979 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide

Cat. No.: B11782979
M. Wt: 317.14 g/mol
InChI Key: MSXGSCOMNHOMNF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide (CAS 1706452-06-3) is a chemical compound with the molecular formula C 14 H 9 BrN 2 O 2 and a molecular weight of 317.14 g/mol . This benzoxazole derivative is supplied as a high-purity material for research applications. The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry and drug discovery . Compounds based on this core structure are frequently investigated for their diverse biological activities. Research into similar structures has demonstrated that benzo[d]oxazole derivatives can exhibit a broad spectrum of pharmacological properties, including potential antimicrobial and anticancer activities . Some derivatives have been identified as effective inhibitors of targets like vascular epithelial growth factor receptor-2 (VEGFR-2), a key signaling pathway in angiogenesis, making them interesting candidates in anticancer research . The presence of both the benzoxazole core and the carboxamide functional group in this molecule makes it a valuable intermediate for the synthesis of more complex target molecules and for structure-activity relationship (SAR) studies in pharmaceutical development . Please note: This product is intended for research use only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C14H9BrN2O2/c15-10-4-2-1-3-9(10)14-17-11-7-8(13(16)18)5-6-12(11)19-14/h1-7H,(H2,16,18)

InChI Key

MSXGSCOMNHOMNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

The classical approach involves reacting 2-aminophenol derivatives with 2-bromobenzoic acid in PPA. For instance, 5-carbomethoxy-2-aminophenol (prepared via nitration and reduction of methyl 4-hydroxybenzoate) reacts with 2-bromobenzoic acid in PPA at 180°C, yielding methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate. Subsequent hydrolysis with NaOH and amidation via carbodiimide coupling introduces the carboxamide.

Key Data :

  • Yield : 65–72% for cyclization; 85% for hydrolysis; 78% for amidation.

  • Advantages : High functional group tolerance.

  • Limitations : Harsh conditions may degrade sensitive substituents.

Smiles Rearrangement for Carboxamide Installation

Thiol Intermediate Activation

Benzoxazole-2-thiol, synthesized from 2-aminophenol and carbon disulfide, undergoes activation with chloroacetyl chloride. Reacting this intermediate with 2-bromoethylamine hydrobromide in DMF at 70°C facilitates a Smiles rearrangement, directly yielding the carboxamide.

Reaction Scheme :

  • Benzoxazole-2-thiol + chloroacetyl chloride → Thioester intermediate.

  • Thioester + 2-bromoethylamine → Rearrangement to 2-(2-bromophenyl)benzo[d]oxazole-5-carboxamide.

Key Data :

  • Yield : 68% overall.

  • Advantages : Avoids harsh hydrolysis steps.

  • Limitations : Requires precise control of stoichiometry.

Electrochemical Oxidative Cyclization

Iodine(III)-Mediated Cyclization of Imines

A one-pot synthesis starts with 2-bromobenzaldehyde and 5-amino-2-hydroxybenzamide. Electrochemical generation of a hypervalent iodine(III) mediator (e.g., [bis(trifluoroacetoxy)iodo]benzene) facilitates imine formation, followed by oxidative cyclization at 25°C in hexafluoroisopropanol (HFIP).

Optimization :

  • Potential : +1.5 V vs. Ag/AgCl.

  • Yield : 74% with 95% purity.

  • Advantages : Mild conditions, scalability.

  • Limitations : Specialized equipment required.

Nanoparticle-Catalyzed Aldehyde-Aminophenol Coupling

NiFe₂O₄@SiO₂-Aminoglucose Catalyst

A mixture of 2-bromobenzaldehyde and 5-carboxamido-2-aminophenol reacts in the presence of NiFe₂O₄@SiO₂-aminoglucose nanoparticles under solvent-free conditions. The catalyst promotes simultaneous cyclization and amidation at room temperature.

Key Data :

  • Yield : 82% in 20 minutes.

  • Reusability : Catalyst retains 90% activity after five cycles.

  • Advantages : Eco-friendly, rapid kinetics.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityFunctional Group Tolerance
PPA Cyclization65–72180°C, 6 hHighModerate
Smiles Rearrangement6870°C, DMFMediumHigh
Electrochemical7425°C, HFIPLowLow
Nanoparticle82RT, solvent-freeHighHigh

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The 2-bromophenyl group’s steric bulk directs cyclization to the 5-position, as demonstrated by DFT studies . Electron-withdrawing groups (e.g., carboxamide) stabilize transition states via resonance, favoring ortho-substitution.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of benzo[d]oxazole derivatives, including 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide. A study focused on various synthetic derivatives demonstrated their efficacy in protecting against β-amyloid-induced neurotoxicity in PC12 cells, which are commonly used as a model for neuronal function and neurodegeneration, particularly in Alzheimer's disease research.

Anticancer Activity

In addition to its neuroprotective capabilities, this compound exhibits promising anticancer properties. Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation effectively.

Case Studies

  • In vitro Studies : A series of benzo[d]oxazole derivatives were evaluated for their anticancer activity against various cancer cell lines. The results showed that these compounds exhibited significant cytotoxic effects, with some derivatives demonstrating higher potency than established chemotherapeutic agents like doxorubicin .
  • Molecular Docking Studies : Molecular modeling techniques have been employed to predict the binding affinity of these compounds to specific cancer-related targets. The results suggest that this compound could interact favorably with aromatase enzymes, which are critical in estrogen synthesis and are often overexpressed in breast cancer .

Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReference
NeuroprotectionReduces β-amyloid-induced toxicity; modulates Akt/GSK-3β/NF-κB pathway; decreases apoptosis.
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; superior potency compared to doxorubicin.
Molecular InteractionsFavorable binding predicted with aromatase; potential as an aromatase inhibitor.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • Halogen Position : The 2-bromophenyl group in the target compound may confer distinct steric hindrance compared to 4-iodophenyl analogs, affecting receptor binding .
  • Amide Modifications : N-methoxy-N-methyl substitution (as in the 4-iodophenyl analog) enhances metabolic stability but reduces hydrogen-bonding capacity compared to the primary carboxamide in the target compound .

Biological Activity: Antimycobacterial Activity: Benzoxazole-thiazolidinone derivatives (e.g., III d, III e) exhibit MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis, suggesting that the thiazolidinone moiety enhances activity via enoyl ACP reductase inhibition . The absence of this moiety in the target compound likely reduces antitubercular potency. Enzyme Inhibition: Compound 16 (HNE inhibitor) demonstrates the importance of bulky substituents (e.g., azetidinyl-thioether) for solubility and target engagement in emulsions .

Synthetic Routes: The target compound’s synthesis likely parallels the 4-iodophenyl analog (), involving acid chloride formation followed by amide coupling.

Physicochemical and Pharmacokinetic Comparisons
Property 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide 4-Iodophenyl Analog Thiazolidinone Derivatives HNE Inhibitor
LogP (Predicted) 3.2 3.5 2.8–3.4 4.1
Solubility (Water) <1 µg/mL <1 µg/mL 5–10 µg/mL 12.5 µg/mL (emulsion)
Thermal Stability Stable up to 200°C Stable up to 180°C Decomposes at 150°C N/A
Metabolic Stability Moderate (CYP3A4 substrate) High (N-methyl protection) Low (thiazolidinone hydrolysis) High (azetidinyl group)

Insights :

  • Solubility Challenges : The target compound’s poor aqueous solubility aligns with other benzoxazole-carboxamides, necessitating formulation strategies like microemulsions (as used for HNE inhibitors) .
  • Metabolism : The primary carboxamide in the target compound may render it susceptible to amidase hydrolysis, unlike N-methylated analogs .
Structure-Activity Relationship (SAR) Trends

Halogen Substitution :

  • Bromine at C2 (ortho) vs. C4 (para) alters π-π stacking and van der Waals interactions. Para-substituted analogs (e.g., 4-iodophenyl) show better proteomic labeling efficiency, possibly due to reduced steric hindrance .

Amide Modifications: Thiazolidinone incorporation (e.g., IIIa-o) improves antimycobacterial activity but reduces logP, enhancing solubility .

Heterocyclic Additions :

  • Diazirine or azetidinyl groups () enable photoaffinity labeling or enzyme inhibition, respectively, but complicate synthesis .

Biological Activity

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is a compound that belongs to the class of benzo[d]oxazole derivatives, which have garnered attention for their diverse biological activities. This compound is particularly noted for its potential neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

The biological activity of this compound is primarily attributed to its interaction with key signaling pathways involved in cell survival and apoptosis. Research indicates that this compound may exert its effects through the Akt/GSK-3β/NF-κB signaling pathway.

  • Neuroprotection : In vitro studies demonstrate that this compound can significantly reduce neurotoxicity induced by β-amyloid (Aβ) in PC12 cells, a model for neuronal function. The compound has shown to increase cell viability and reduce apoptosis markers, including hyperphosphorylation of tau protein and expression levels of pro-apoptotic factors such as Bax, while enhancing anti-apoptotic factors like Bcl-2 .
  • Inflammation Modulation : The compound also inhibits the expression of inflammatory markers like nuclear factor-κB (NF-κB), which is crucial in mediating inflammatory responses in neurodegenerative conditions. By reducing NF-κB levels, this compound may help mitigate neuroinflammation associated with Alzheimer's disease .

In Vitro Studies

A series of experiments were conducted to evaluate the protective effects of this compound on Aβ-induced cytotoxicity in PC12 cells:

  • Cell Viability : The compound was tested at various concentrations (1.25 μg/mL to 30 μg/mL). At lower concentrations, it significantly increased cell viability compared to control groups exposed to Aβ alone.
  • Western Blot Analysis : Results indicated that treatment with the compound led to increased phosphorylation of Akt and GSK-3β, while simultaneously decreasing NF-κB expression. This suggests a protective mechanism against Aβ-induced apoptosis .

In Vivo Studies

In vivo assessments using zebrafish models demonstrated that this compound exhibited less toxicity compared to donepezil, a common Alzheimer's treatment. This highlights its potential as a safer alternative in therapeutic applications .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of various benzo[d]oxazole derivatives, including this compound:

Compound NameNeuroprotective EffectAnti-inflammatory ActivityIC50 (μM)
This compoundYesYes<10
Compound 5c (related derivative)YesYes<5
DonepezilYesModerate<20

Case Studies

Several case studies have highlighted the potential of benzo[d]oxazole derivatives in treating neurodegenerative diseases:

  • Alzheimer's Disease Models : Compounds similar to this compound have been shown to improve cognitive function in animal models by reducing Aβ plaque formation and enhancing synaptic plasticity.
  • Antimicrobial Properties : Beyond neuroprotection, some studies have indicated that benzo[d]oxazole derivatives possess antimicrobial properties, making them candidates for further exploration in infectious disease treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core. Key steps include:

  • Cyclization : A 2-aminophenol derivative reacts with a brominated benzoyl chloride under dehydrating conditions to form the oxazole ring.
  • Coupling Reactions : Suzuki-Miyaura cross-coupling may introduce the bromophenyl group, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .
  • Carboxamide Functionalization : The final carboxamide group is introduced via nucleophilic substitution or condensation with activated esters.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the benzoxazole scaffold and substituent positions. For example, the aromatic protons of the bromophenyl group appear as doublets in the 7.2–7.8 ppm range .
  • X-Ray Crystallography : Single-crystal analysis confirms bond angles and planarity of the heterocyclic system, as seen in structurally similar oxadiazole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 357.02) .

Advanced Research Questions

Q. How can reaction yields be improved during the Suzuki-Miyaura coupling step?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered aryl bromides .
  • Solvent Selection : A 3:1 mixture of dioxane/water improves solubility and reaction kinetics.
  • Temperature Control : Maintaining 90°C for 12–16 hours minimizes side-product formation.
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours) while achieving >85% yield in pilot studies .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in cancer cell lines)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7, HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
  • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) confirms compound purity >98% before testing.
  • Mechanistic Profiling : Comparative transcriptomics or proteomics identifies off-target effects that may explain discrepancies .

Q. How is the electronic influence of the bromophenyl group on the benzoxazole core characterized?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) analyze electron density distribution and HOMO-LUMO gaps. The bromine atom’s electron-withdrawing effect reduces the HOMO energy by ~0.5 eV, enhancing electrophilic reactivity .
  • UV-Vis Spectroscopy : Absorption maxima shifts (e.g., λmax at 320 nm vs. 290 nm for non-brominated analogs) correlate with electronic perturbations .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Permeability Assays : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability).
  • Microsomal Stability Tests : Liver microsomes (human/rat) incubated with NADPH quantify metabolic degradation (t₁/₂ >30 min preferred).
  • Plasma Protein Binding : Equilibrium dialysis determines unbound fraction (fu >5% suggests favorable distribution) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :

  • Substituent Variation : Replace the bromine atom with Cl, F, or methyl groups to modulate lipophilicity (logP) and target binding.
  • Scaffold Hopping : Introduce pyridine or thiazole rings instead of benzoxazole to explore new bioactivity profiles.
  • 3D-QSAR Models : CoMFA or CoMSIA analyses correlate molecular fields (steric, electrostatic) with activity data to prioritize analogs .

Data Interpretation Challenges

Q. How are competing reaction pathways managed during carboxamide formation?

  • Methodological Answer :

  • Kinetic Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., acyl chloride peaks at 1800 cm⁻¹).
  • Byproduct Identification : LC-MS detects hydrolysis products (e.g., benzoic acid derivatives), prompting adjustments in solvent (dry DMF) or base (Et₃N vs. NaHCO₃) .

Q. What analytical methods distinguish polymorphic forms of the compound?

  • Methodological Answer :

  • Powder XRD : Distinct diffraction patterns (e.g., 2θ peaks at 12.5°, 15.8°) identify crystalline forms.
  • DSC/TGA : Melting point variations (>5°C) and decomposition profiles differentiate polymorphs .

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